Antimicrobial Activity: Sanguiin H-6 vs. Lambertianin C in MRSA Biofilm Prevention
Sanguiin H-6 and lambertianin C show identical MIC values (0.25 mg/mL) against three MRSA strains in vitro [1]. However, in vivo wound infection models reveal a critical difference: sanguiin H-6 significantly reduced MRSA infection and biofilm development, while lambertianin C showed no anti-MRSA activity in vivo [1]. This suggests that structural differences between these ellagitannins affect bioavailability or stability in a physiological environment.
| Evidence Dimension | Anti-MRSA activity in vivo |
|---|---|
| Target Compound Data | Significant reduction in MRSA infection in murine wound model |
| Comparator Or Baseline | Lambertianin C: No anti-MRSA activity in vivo |
| Quantified Difference | Sanguiin H-6 active in vivo; lambertianin C inactive |
| Conditions | Murine wound infection model with MRSA |
Why This Matters
For procurement in antimicrobial or wound care research, in vivo efficacy is a decisive factor that cannot be inferred from in vitro MIC data alone.
- [1] Agrawal P, et al. Sanguiin H-6 Fractionated from Cloudberry (Rubus chamaemorus) Seeds Can Prevent the Methicillin-Resistant Staphylococcus aureus Biofilm Development during Wound Infection. Antibiotics. 2021;10(12):1481. View Source
